molecular formula C9H10BrN3 B2587636 1H-Benzimidazole-2-ethanamine, 7-bromo- CAS No. 4507-68-0

1H-Benzimidazole-2-ethanamine, 7-bromo-

Cat. No. B2587636
CAS RN: 4507-68-0
M. Wt: 240.104
InChI Key: UOTQOYUBCRMCPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . Other methods include the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .


Molecular Structure Analysis

The molecular structure of “1H-Benzimidazole-2-ethanamine, 7-bromo-” is represented by the formula C9H10BrN3. Unfortunately, the specific structural details are not available in the search results.


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse. For instance, a well-defined NHC-Pd(II)-Im complex enables a facile and alternative methodology for the direct C-H bond arylation of (benz)imidazoles with (hetero)aryl chlorides . A copper (II)-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide provides benzimidazoles in the presence of TBHP at moderate temperature via a domino C-H functionalization, transimination, ortho-selective amination, and a cyclization sequence .

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis of Benzimidazole Derivatives

Research has shown the synthesis of various benzimidazole derivatives with potential biological activities. For instance, benzimidazole compounds, including those substituted with bromine, have been synthesized and characterized, providing foundational knowledge for further exploration of their applications in medicinal chemistry and materials science (Hranjec, Pavlović, & Karminski-Zamola, 2009). Additionally, the synthesis of α-amino-benzimidazole derivatives through microwave irradiation showcases the advancement in synthetic methodologies for creating compounds with varied biological activities (Duan, Li, Li, & Wang, 2012).

Crystal Structure Analysis

The determination of the crystal structures of benzimidazole derivatives offers insights into their molecular conformations, which is crucial for understanding their interactions with biological targets. Such structural analyses are vital for the design of compounds with enhanced biological efficacy (M. Hranjec, G. Pavlović, & G. Karminski-Zamola, 2009).

Biological Activities

Antimicrobial and Antifungal Activities

Benzimidazole derivatives have been extensively studied for their antimicrobial and antifungal properties. Some compounds have shown promising activity against pathogenic bacteria and fungi, indicating their potential as novel therapeutic agents for treating infectious diseases. For instance, certain benzimidazole derivatives displayed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and potent fungicidal activity against selected fungal strains, suggesting their utility in developing new antimicrobial drugs (Alasmary et al., 2015).

Anticancer Properties

The anticancer activity of benzimidazole derivatives has been a focus of research, with several compounds evaluated for their efficacy against various cancer cell lines. Some derivatives have exhibited significant growth inhibition of cancer cells, highlighting their potential as scaffolds for developing anticancer therapies (Rashid, Husain, Shaharyar, & Sarafroz, 2014).

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromo-1H-benzimidazole, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If eye contact occurs, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-(4-bromo-1H-benzimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4-5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTQOYUBCRMCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-2-ethanamine, 7-bromo-

CAS RN

4507-68-0
Record name 2-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine
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